molecular formula C21H30Cl2O3 B8223170 15-(3,4-Dichlorophenyl)-10-oxopentadecanoic acid

15-(3,4-Dichlorophenyl)-10-oxopentadecanoic acid

Cat. No.: B8223170
M. Wt: 401.4 g/mol
InChI Key: CLKAWANEFQRXNA-UHFFFAOYSA-N
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Description

15-(3,4-Dichlorophenyl)-10-oxopentadecanoic acid is a synthetic organic compound characterized by the presence of a dichlorophenyl group attached to a long aliphatic chain with a ketone and carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 15-(3,4-Dichlorophenyl)-10-oxopentadecanoic acid typically involves the introduction of the dichlorophenyl group into a long-chain aliphatic precursor. One common method is the Friedel-Crafts acylation reaction, where 3,4-dichlorobenzoyl chloride reacts with a long-chain aliphatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase production efficiency. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and the attainment of high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

15-(3,4-Dichlorophenyl)-10-oxopentadecanoic acid can undergo several types of chemical reactions, including:

    Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: this compound is converted to this compound.

    Reduction: The ketone group is reduced to a secondary alcohol.

    Substitution: The chlorine atoms are replaced by other functional groups, forming various substituted derivatives.

Scientific Research Applications

15-(3,4-Dichlorophenyl)-10-oxopentadecanoic acid has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 15-(3,4-Dichlorophenyl)-10-oxopentadecanoic acid involves its interaction with specific molecular targets and pathways. The dichlorophenyl group can interact with hydrophobic pockets in proteins, while the ketone and carboxylic acid groups can form hydrogen bonds and ionic interactions with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 15-(3,4-Dichlorophenyl)-10-oxopentadecanoic acid
  • This compound
  • This compound

Uniqueness

This compound is unique due to the presence of both the dichlorophenyl group and the long aliphatic chain with a ketone and carboxylic acid functional group

Properties

IUPAC Name

15-(3,4-dichlorophenyl)-10-oxopentadecanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30Cl2O3/c22-19-15-14-17(16-20(19)23)10-6-5-8-12-18(24)11-7-3-1-2-4-9-13-21(25)26/h14-16H,1-13H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLKAWANEFQRXNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCCCCC(=O)CCCCCCCCC(=O)O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30Cl2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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